molecular formula C17H21N3O2 B1520599 Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 400801-82-3

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1520599
CAS No.: 400801-82-3
M. Wt: 299.37 g/mol
InChI Key: XROZMXLDMSBVFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a partially saturated dihydropyridine ring. The tert-butyl carbamate group at the 1-position of the dihydropyridine ring enhances steric protection and modulates solubility, making it a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development . The compound’s structural complexity and pharmacophoric elements (e.g., nitrogen-rich aromatic systems) contribute to its utility in targeting enzymes and receptors involved in signaling pathways.

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROZMXLDMSBVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₇H₂₁N₃O₂
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 400801-82-3
  • Purity : Typically >95%

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[2,3-b]pyridine core is known for its ability to inhibit various kinases involved in cancer progression.

  • Inhibitory Activity : The compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity can be attributed to its structural conformation, which allows it to interact effectively with the ATP-binding site of these enzymes .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism of Action : The neuroprotective effect is believed to stem from the modulation of signaling pathways related to cell survival and apoptosis, potentially through the inhibition of pro-apoptotic factors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrole Ring : Starting materials are subjected to cyclization reactions.
  • Piperidine Formation : Subsequent reactions lead to the formation of the piperidine ring.
  • Carboxylation : Introduction of the carboxylate group is achieved through esterification techniques.

Case Study 1: Anticancer Activity

In a study involving human tumor cell lines (HeLa, HCT116), the compound demonstrated significant antiproliferative activity. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection

A recent animal model study assessed the neuroprotective effects of this compound in a context of induced oxidative stress. Results showed a marked reduction in neuronal death and improved behavioral outcomes in treated subjects compared to controls, indicating its potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of nitrogen-containing heterocycles commonly used in drug discovery. Below is a detailed comparison with structurally related analogs based on molecular weight (MW), bioactivity, and synthetic accessibility:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name MW (g/mol) Key Structural Features Bioactivity (IC50) Synthesis Challenges
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate 313.4 Pyrrolopyridine core, 5,6-dihydropyridine, tert-butyl carbamate Not explicitly reported (discontinued commercial availability ) Requires multi-step synthesis involving Lawesson’s reagent and acidic conditions
Tert-butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate 300.4 Pyrazolopyrimidine core, 5,6-dihydropyridine CBA IC50: ** (moderate activity) Simplified regioselectivity due to pyrazolo core
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate 393.4 Methoxypyridine substituent, isopropyl carbamate CBA IC50: * (high activity) Increased steric hindrance complicates purification
Tert-butyl 4-methyl-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate 510.0 (M+H)+ Imidazopyrrolopyrazine core, piperidine ring HPK1 inhibition (LC/MS confirmed purity: 79%) Multi-step heterocycle assembly with tosyl protection

Key Observations

Core Heterocycle Influence: The pyrrolo[2,3-b]pyridine core in the target compound provides a rigid, planar aromatic system, enhancing π-π stacking interactions in kinase binding pockets. In contrast, pyrazolo[1,5-a]pyrimidine analogs exhibit reduced steric bulk but comparable bioactivity .

Substituent Effects :

  • The tert-butyl carbamate group improves metabolic stability compared to isopropyl or unprotected amines, but its bulkiness may limit membrane permeability .
  • Methoxy-pyridinyl substituents (e.g., in the 393.4 MW compound) enhance solubility and target affinity due to electron-donating effects .

Synthetic Accessibility :

  • The target compound’s synthesis requires Lawesson’s reagent for thionation and acidic deprotection steps, posing scalability challenges .
  • Analogs with simpler cores (e.g., pyrazolo[1,5-a]pyrimidine) are more straightforward to synthesize but may lack target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

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